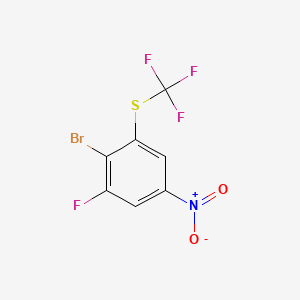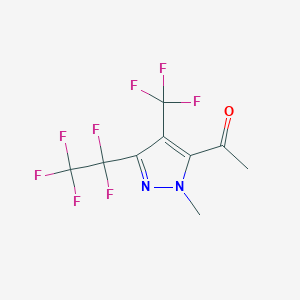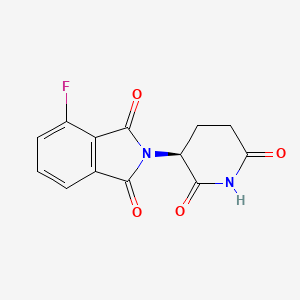
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring fused with an isoindoline structure, which is further functionalized with a fluorine atom and two keto groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline moiety. The fluorine atom is usually introduced via electrophilic fluorination, and the keto groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-chloroisoindoline-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-bromoisoindoline-1,3-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C13H9FN2O4 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC 名称 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)/t8-/m0/s1 |
InChI 键 |
CRAUTELYXAAAPW-QMMMGPOBSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
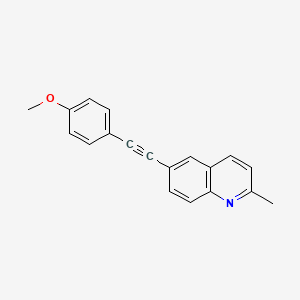
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
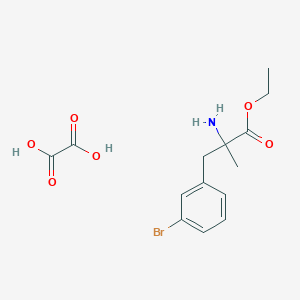
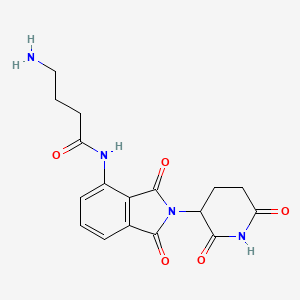
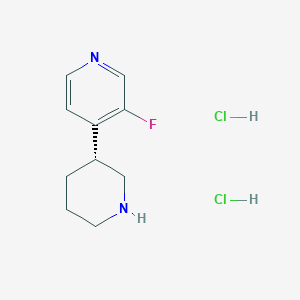
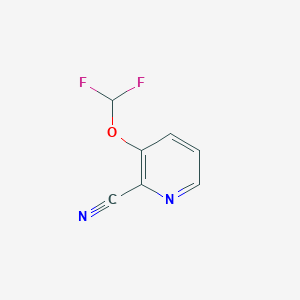

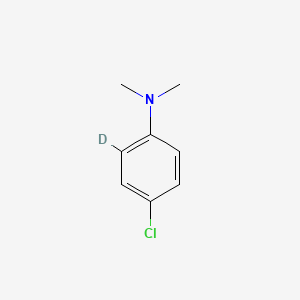
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
